N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide
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Overview
Description
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromophenoxy group, a trichloroethyl group, and a hexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide typically involves the reaction of 4-bromophenol with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with hexanoyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloroethyl group.
Reduction Reactions: Reduction of the trichloroethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, while the trichloroethyl group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)-2-methylbenzamide
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)-3-phenylacrylamide
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)-3,5-dinitrobenzamide
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C14H17BrCl3NO2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide |
InChI |
InChI=1S/C14H17BrCl3NO2/c1-2-3-4-5-12(20)19-13(14(16,17)18)21-11-8-6-10(15)7-9-11/h6-9,13H,2-5H2,1H3,(H,19,20) |
InChI Key |
TULVUOUAMAEXDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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